(5Z)-5-[[2-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
The compound “(5Z)-5-[[2-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidinone derivatives typically involves the condensation of a thioamide with an α-haloketone or α-haloester. For this specific compound, the synthetic route may involve:
Starting Materials: 4-chloro-3-methylphenol, 2-bromoethanol, and 2-phenylacetaldehyde.
Reaction Steps:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of acid or base catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of the thioamide group to a sulfoxide or sulfone.
Reduction: Reduction of the double bond in the thiazolidinone ring.
Substitution: Halogen substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Saturated thiazolidinone derivatives.
Substitution: Halogenated aromatic derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of thiazolidinone derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Inhibit Enzymes: By binding to the active site and blocking substrate access.
Modulate Receptors: By acting as an agonist or antagonist to alter cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[[2-[2-(4-chlorophenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
- (5Z)-5-[[2-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
The unique combination of substituents on the aromatic ring and the thiazolidinone core may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
(5Z)-5-[[2-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3S2/c1-13-11-15(7-8-16(13)21)24-9-10-25-17-6-4-3-5-14(17)12-18-19(23)22(2)20(26)27-18/h3-8,11-12H,9-10H2,1-2H3/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXISVJWOWJKFPZ-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOC2=CC=CC=C2C=C3C(=O)N(C(=S)S3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCCOC2=CC=CC=C2/C=C\3/C(=O)N(C(=S)S3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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